Oxalyl chloride
Overview
Description
Oxalyl chloride is an organic chemical compound with the formula Cl−C(=O)−C(=O)−Cl. This colorless, sharp-smelling liquid, the diacyl chloride of oxalic acid, is a useful reagent in organic synthesis .
Synthesis Analysis
Oxalyl chloride can be prepared by the reaction of oxalic acid and phosphorus pentachloride . It is also used in various chemical transformations such as chlorination, dichlorination, oxidation, reduction, dehydration, decarboxylation, formylation, and ring cleavage of epoxides .Molecular Structure Analysis
The molecular formula of Oxalyl Chloride is C2Cl2O2 . It has been studied using electron diffraction and ab initio modeling .Chemical Reactions Analysis
Oxalyl chloride is employed in various chemical transformations such as chlorination, oxidation, reduction, dehydration, decarboxylation, and formylation reactions as well as ring cleavage of epoxides .Physical And Chemical Properties Analysis
Oxalyl chloride is a colorless, sharp-smelling liquid. Its molecular weight is 126.92 g/mol .Scientific Research Applications
Synthesis of Acyl Chlorides
Oxalyl chloride is extensively used to convert carboxylic acids into acyl chlorides. This transformation is crucial in organic synthesis as acyl chlorides serve as reactive intermediates for further chemical modifications .
Swern Oxidation
In organic chemistry, the Swern oxidation process uses a mixture of DMSO and oxalyl chloride to oxidize alcohols to their corresponding aldehydes and ketones. This reaction is particularly valuable due to its mild conditions and high yields .
Formylation of Arenes
Oxalyl chloride is employed in the formylation of aromatic compounds to produce aryl aldehydes. This is achieved through the Vilsmeier-Haack reaction, which is a key step in the synthesis of various aromatic aldehydes .
Preparation of Oxalate Diesters
Oxalyl chloride reacts with alcohols to form oxalate diesters. These diesters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Activation of Carboxylic Acids
Researchers use oxalyl chloride to activate carboxylic acids for subsequent reactions, such as peptide bond formation in protein synthesis .
Halogenation Reactions
Oxalyl chloride is involved in chlorination and halogenation reactions, where it acts as a source of chlorine or as a reagent to introduce halogen atoms into organic molecules .
Cycloaddition Reactions
It is used in three-component [3+2] cycloaddition reactions. These reactions are a cornerstone in the synthesis of five-membered rings, which are common structures in natural products and pharmaceuticals .
Synthesis of Cyclopentenones
Oxalyl chloride is utilized in the synthesis of cyclopentenones, which are valuable compounds in the creation of fragrances and pharmaceuticals. The process involves reactions with organostannanes .
Safety And Hazards
properties
IUPAC Name |
oxalyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058822 | |
Record name | Ethanedioyl dichloride | |
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Molecular Weight |
126.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl chloride | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Oxalyl chloride | |
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Product Name |
Oxalyl chloride | |
CAS RN |
79-37-8 | |
Record name | Oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |
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Record name | Oxalyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |
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Record name | Ethanedioyl dichloride | |
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Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl dichloride | |
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Record name | OXALYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxalyl chloride?
A: Oxalyl chloride has the molecular formula C2Cl2O2 and a molecular weight of 126.92 g/mol. []
Q2: What are the spectroscopic characteristics of oxalyl chloride?
A: Spectroscopic studies, including infrared (IR), Raman, and ultraviolet (UV) spectroscopy, have been instrumental in characterizing oxalyl chloride. [, , ]
- IR Spectroscopy: Reveals characteristic absorption bands for the C=O and C-Cl stretching vibrations, providing insights into its functional groups and bonding characteristics. []
- Raman Spectroscopy: Complements IR data by providing information on vibrational modes and structural features. Temperature-dependent Raman studies have been used to investigate rotational isomerism in oxalyl chloride. []
- UV Spectroscopy: Provides information about electronic transitions within the molecule, and has been used in conjunction with IR and Raman data to study complex formation between oxalyl chloride and benzene. []
Q3: Does oxalyl chloride exhibit rotational isomerism?
A: Yes, oxalyl chloride exists in both trans and gauche conformations, primarily influenced by steric repulsion between the chlorine atoms. [, ] The trans conformer, with a Cl-C-C-Cl dihedral angle of 180°, is generally more stable. While the existence of a distinct gauche conformer (with a dihedral angle around 80°) has been debated, computational studies suggest an extremely flat potential energy surface for rotation around the C-C bond, indicating a low energy barrier between conformers. [, ]
Q4: What is the primary mode of reactivity of oxalyl chloride?
A: Oxalyl chloride is a highly reactive electrophilic reagent primarily due to the presence of two electrophilic carbonyl groups (C=O). [, , , , , , , ]
Q5: What are some common applications of oxalyl chloride in organic synthesis?
A5: Oxalyl chloride is a versatile reagent in organic synthesis, frequently employed in the following transformations:
- Preparation of Carboxylic Acid Chlorides: It readily converts carboxylic acids to their corresponding acid chlorides, which are more reactive derivatives used in various synthetic transformations. [, ]
- Synthesis of Acyl Derivatives: Facilitates the formation of esters, amides, and other acyl derivatives, expanding its utility in building complex molecules. [, ]
- Formation of Heterocycles: Participates in cyclization reactions leading to the formation of heterocyclic compounds, including those with medicinal significance. [, , ]
- Dehydrative Reactions: Oxalyl chloride, particularly in conjunction with dimethylformamide (DMF), acts as a dehydrating agent in specific reactions. []
Q6: How is oxalyl chloride used in the synthesis of citicoline sodium?
A: Oxalyl chloride serves as a key reagent in a specific synthetic route for citicoline sodium, utilizing choline chloride calcium phosphate (P-choline) as a starting material. [, ]
Q7: How does oxalyl chloride function in the Swern oxidation?
A: In the Swern oxidation, a mild and widely used method for converting alcohols to aldehydes or ketones, oxalyl chloride acts as an activating agent for dimethyl sulfoxide (DMSO). []
Q8: Can oxalyl chloride be used for chlorolactonization reactions?
A: Yes, oxalyl chloride, in conjunction with diphenyl sulfoxide, can be used to achieve chlorolactonization of alkenoic acids. [] This method offers a route to synthesize chlorolactones, which are valuable building blocks in organic synthesis.
Q9: Are there any computational studies on the reactivity of oxalyl chloride?
A: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanism of oxalyl chloride dissociation, providing insights into bond breaking and the formation of reactive intermediates like the COCl radical. []
Q10: What are the primary safety concerns associated with oxalyl chloride?
A10: Oxalyl chloride demands careful handling due to its hazardous nature:
- Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes. [, , ]
- Toxicity: Oxalyl chloride is toxic by inhalation and ingestion, and can lead to respiratory irritation and pulmonary edema. [, , ]
- Moisture Sensitivity: It reacts vigorously with water, producing corrosive hydrochloric acid (HCl) and carbon monoxide (CO) gases. [, ]
Q11: What precautions should be taken when handling oxalyl chloride?
A11: To ensure safety during handling:
- Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. [, ]
- Ventilation: Work in a well-ventilated area or a fume hood to minimize exposure to vapors. [, ]
- Moisture Exclusion: Handle oxalyl chloride under anhydrous conditions using dry glassware and inert atmosphere techniques. []
- Waste Disposal: Dispose of oxalyl chloride and waste products according to local regulations. [, ]
Q12: Are there any analytical methods for determining the presence of oxalyl chloride?
A: Yes, gas chromatography (GC) methods have been developed for the determination of oxalyl chloride, particularly in pharmaceutical preparations. [, ]
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